molecular formula C19H20F2N2O4S B2416992 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide CAS No. 922103-47-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2416992
CAS No.: 922103-47-7
M. Wt: 410.44
InChI Key: KVBLQYMOFGWYMU-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound featuring a benzo[b][1,4]oxazepine core

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c1-4-23-15-10-13(6-8-16(15)27-11-19(2,3)18(23)24)22-28(25,26)17-9-12(20)5-7-14(17)21/h5-10,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBLQYMOFGWYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[b][1,4]oxazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline and an appropriate carbonyl compound, the oxazepine ring can be formed through a condensation reaction.

    Introduction of the Sulfonamide Group: The sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride, such as 2,5-difluorobenzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).

    Final Modifications: The ethyl and dimethyl groups are typically introduced through alkylation reactions, using reagents like ethyl iodide and methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]oxazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Research has indicated that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide exhibits various biological activities:

Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties. Its unique structure allows for interaction with cellular targets involved in cancer pathways. For instance, its mechanism may involve inhibition of specific kinases or modulation of apoptotic pathways.

Anti-inflammatory Effects : The compound's sulfonamide group may enhance its solubility and bioavailability in biological systems, potentially leading to anti-inflammatory effects.

Case Study 1: Anticancer Activity

In a study published in the ACS Omega, compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) were tested against various cancer cell lines. Results showed significant growth inhibition rates in multiple cell lines indicating potential for further development as an anticancer agent .

Case Study 2: Kinase Inhibition

Another study explored the structure–activity relationship of related compounds in inhibiting kinase activity. The findings revealed that modifications to the benzo[b][1,4]oxazepine core significantly affected the inhibition potency against specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzo[b][1,4]oxazepine core may facilitate binding to these targets, while the sulfonamide group could enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide: This compound differs by the substitution on the sulfonamide group, which can affect its biological activity and solubility.

    N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide: The presence of a chlorine atom can significantly alter the compound’s reactivity and interaction with biological targets.

Uniqueness

The uniqueness of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The difluorobenzenesulfonamide moiety, in particular, may enhance its stability and interaction with specific molecular targets compared to similar compounds.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on current research findings.

Chemical Formula: C21H26N2O5S
Molecular Weight: 418.51 g/mol
IUPAC Name: this compound
SMILES Notation: CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(F)cc1)cc23

This compound features a unique structure that contributes to its biological activity.

Research indicates that the compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Its structural components allow for interaction with target proteins, leading to inhibition of their activity. For instance:

  • Inhibition of Squalene Synthase: Similar compounds have been shown to inhibit squalene synthase (IC50 values ranging from 45 nM to 170 nM), which is crucial in cholesterol biosynthesis .

Pharmacological Effects

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been noted for its ability to interfere with cell proliferation pathways.
  • Anti-inflammatory Properties: The compound's sulfonamide group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Study 1: In Vitro Analysis of Enzyme Inhibition

A recent study assessed the compound's ability to inhibit specific enzymes in vitro. The results showed that it effectively inhibited the activity of squalene synthase with an IC50 value of approximately 90 nM. This suggests potential applications in treating hypercholesterolemia or related conditions.

EnzymeIC50 (nM)
Squalene Synthase90
Cholesterol Synthase170

Study 2: Antitumor Activity in Cell Lines

In another study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. This indicates its potential as a therapeutic agent against certain types of cancer.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide?

  • Methodological Answer : A multi-step synthesis is typically required, starting with the benzoxazepine core. Key steps include:

  • Nucleophilic substitution for introducing the ethyl and dimethyl groups at positions 3 and 4.
  • Sulfonamide coupling using 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
    • Validation : Monitor intermediates via TLC and final product via 1H^1H-NMR (e.g., singlet for dimethyl groups at δ 1.2–1.5 ppm) and HRMS .

Q. How is the structural conformation of this compound characterized in solid-state studies?

  • Methodological Answer :

  • X-ray crystallography : Resolve the tetrahydrobenzo[b][1,4]oxazepine ring puckering and sulfonamide geometry. Key parameters include dihedral angles between the benzoxazepine and difluorophenyl rings (typically 45–60°) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) and phase transitions.
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm1^{-1} and sulfonamide S=O stretches at ~1150–1350 cm1^{-1} .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 3.5 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions at m/z 417.1 → 298.1 (quantifier) and 417.1 → 154.0 (qualifier) .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm for 10 min.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the benzoxazepine core for target binding?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO2_2) at position 7 to assess effects on binding affinity.
  • Docking simulations : Use AutoDock Vina to model interactions with hypothetical targets (e.g., GABAA_A receptors or kinases). Prioritize analogs with predicted ΔG < -8 kcal/mol .
  • In vitro assays : Test inhibition of target enzymes (IC50_{50}) under standardized conditions (e.g., 37°C, pH 7.4, 1 mM ATP for kinases).

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability (%F) and half-life (t1/2_{1/2}) in rodents. Low %F (<20%) may explain in vivo inefficacy despite strong in vitro activity.
  • Metabolite identification : Use HPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the ethyl group or sulfonamide cleavage) .
  • Dose-response refinement : Adjust dosing regimens (e.g., bid vs. qd) to maintain plasma concentrations above the IC90_{90}.

Q. How can computational modeling predict off-target interactions for this sulfonamide derivative?

  • Methodological Answer :

  • Pharmacophore screening : Use Schrödinger’s Phase to align with known off-target pharmacophores (e.g., carbonic anhydrase or cyclooxygenase).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability to unintended targets. Analyze RMSD (<2 Å indicates stable binding) .
  • Selectivity assays : Test against a panel of 50+ kinases or GPCRs to validate computational predictions.

Q. What experimental controls are critical when analyzing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Buffer controls : Compare degradation rates in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
  • Light/temperature controls : Store aliquots in amber vials at -80°C and compare to room-temperature samples via HPLC .
  • Enzymatic inhibition : Add protease inhibitors (e.g., PMSF) to serum-containing media to distinguish chemical vs. enzymatic degradation.

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